![molecular formula C19H21N5O2 B2713184 6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878732-56-0](/img/structure/B2713184.png)

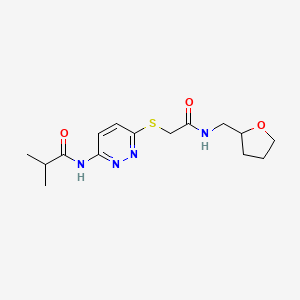

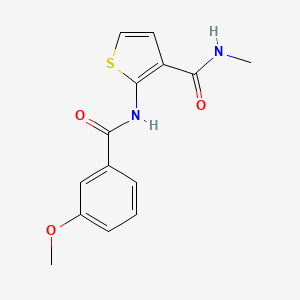

6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(2,5-Dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, also known as Ro 31-8220, is a synthetic compound that has gained attention in scientific research due to its potential as a protein kinase inhibitor.

Scientific Research Applications

Synthesis and Biological Activity

Research has explored the synthesis and biological activity of 7,8-polymethylene purine derivatives, which serve as precursors for various substituted purines. These compounds have shown potential in studying antiviral and antihypertensive activities (Nilov et al., 1995).

Luminescence Sensing Applications

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and demonstrated to exhibit selective sensitivity to benzaldehyde-based derivatives. This property positions these complexes as potential fluorescence sensors for detecting chemicals (Shi et al., 2015).

Hepatoprotective Activity

Imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and related compounds synthesized through a novel one-pot method have been screened for hepatoprotective activity, with some showing effectiveness. This highlights their potential in therapeutic applications (Ram et al., 2002).

Kinase Inhibition for Therapeutic Targets

The discovery of imidazo[4,5-h]isoquinolin-9-ones as inhibitors of lck kinase introduces a new class of compounds for therapeutic intervention, particularly in immune response modulation (Snow et al., 2002).

Cytotoxic Activity Against Cancer Cell Lines

Carboxamide derivatives of benzo[b][1,6]naphthyridines have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, demonstrating potent antiproliferative effects. This research underscores the potential of these compounds in cancer therapy (Deady et al., 2003).

Antidepressant Activity

The synthesis and antidepressant activity of 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione highlight the exploration of novel compounds for mental health treatment. This compound has shown promising results in animal models, suggesting a different mechanism of action from traditional antidepressants (Wessels et al., 1980).

Photosystem II Inhibition

Heterocyclic ortho-quinones, including 7-substituted 6-bromo-benzo[4,5]imidazo[1,2alpha]pyridin-8,9-diones, have been identified as novel inhibitors of Photosystem II, suggesting applications in studying photosynthetic processes and potentially in herbicide development (Oettmeier et al., 2001).

properties

IUPAC Name |

6-(2,5-dimethylphenyl)-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-10-7-8-11(2)14(9-10)23-12(3)13(4)24-15-16(20-18(23)24)21(5)19(26)22(6)17(15)25/h7-9H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNCNHGASOLCCKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(2-Bromo-4-fluorophenoxy)phenyl]ethan-1-ol](/img/structure/B2713102.png)

![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B2713103.png)

methanone](/img/structure/B2713107.png)

![{4-Fluoro-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridin-5-yl}boronic acid](/img/structure/B2713109.png)

![[4-[(3,4-Difluorophenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2713115.png)